

discovery and historical synthesis of nickel silicate

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Compound of Interest

Compound Name: Nickel silicate

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An In-depth Technical Guide to the Discovery and Historical Synthesis of **Nickel Silicate**

Introduction

Nickel silicate is a compound containing nickel, silicon, and oxygen. It exists naturally, most notably as the primary component of garnierite, a significant nickel ore. It can also be produced synthetically for various applications, including catalysis and ceramics. The discovery of its natural forms was pivotal in the establishment of the nickel mining industry, while the development of synthesis methods has allowed for the creation of **nickel silicate** materials with tailored properties. This guide provides a comprehensive overview of the discovery of **nickel silicate** minerals and details both historical and modern laboratory-scale synthesis protocols.

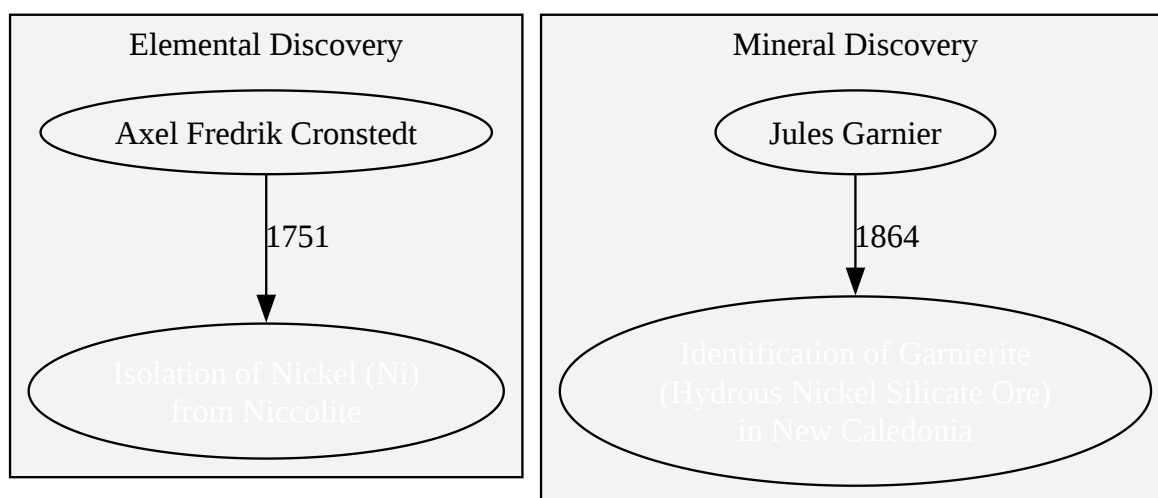
Discovery and History

The history of **nickel silicate** is intrinsically linked to the discovery of the element nickel and the subsequent identification of its ores.

- **Discovery of the Element Nickel:** The element nickel was first isolated and identified by the Swedish chemist Baron Axel Fredrik Cronstedt between 1751 and 1754.^{[1][2]} He was investigating a mineral from a Swedish cobalt mine known as kupfernickel (now called niccolite, NiAs), which German miners believed was a "false copper" ore bewitched by mischievous spirits ("Nickels").^{[2][3]} Cronstedt successfully extracted a new metallic element from this ore, which he named nickel in reference to the folklore.^{[1][3]}

- Discovery of **Nickel Silicate** Ore (Garnierite): The discovery of naturally occurring **nickel silicate** is credited to the French geologist and engineer Jules Garnier.[4][5][6] In 1864, while conducting geological surveys in New Caledonia, Garnier identified a novel green mineral ore.[7][8][9] This ore, which was found in the weathered layers of ultramafic rocks, was a hydrous nickel-magnesium silicate.[10][11][12] The mineral was officially named garnierite in his honor in 1874 by Archibald Liversidge.[10] This discovery was crucial as it led to the establishment of large-scale nickel mining in New Caledonia starting in the 1870s.[7][8][13]

It is important to note that "garnierite" is not a single, formally recognized mineral species but rather a general term for a mixture of green, nickel-rich hydrous phyllosilicates, including nickel-containing varieties of serpentine, talc, sepiolite, and smectite.[6][10][11] One specific mineral within the garnierite group is *népouite*, a nickel-rich serpentine with the ideal formula $\text{Ni}_3(\text{Si}_2\text{O}_5)(\text{OH})_4$, first described in 1907.[14]



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Quantitative Data

The properties of **nickel silicates** can vary significantly depending on their specific composition and whether they are of natural or synthetic origin. Garnierite, being a mixture of minerals, exhibits a range of properties.

Property	Value	Mineral / Compound	Citation(s)
General Formula	$(\text{Ni,Mg})_3\text{Si}_2\text{O}_5(\text{OH})_4$	Garnierite (Serpentine-like)	[8][14]
$(\text{Mg,Ni})_3\text{Si}_4\text{O}_{10}(\text{OH})_2 \cdot \text{H}_2\text{O}$	Garnierite (Talc-like)	[10]	
Nickel Content	20-40% NiO	Garnierite	[11]
Up to 47% Ni	Garnierite	[15]	
20-45% NiO (in richer veins)	Garnierite	[16]	
Mohs Hardness	3 to 5 (variable)	Garnierite	[17]
2 to 2.5	Népouite	[14]	
Crystal System	Orthorhombic	Garnierite, Népouite	[14][18]
Luster	Earthy, waxy, or dull	Garnierite	[16][17]
Color	Light yellow-green to dark green	Garnierite	[10]

Historical and Modern Synthesis Protocols

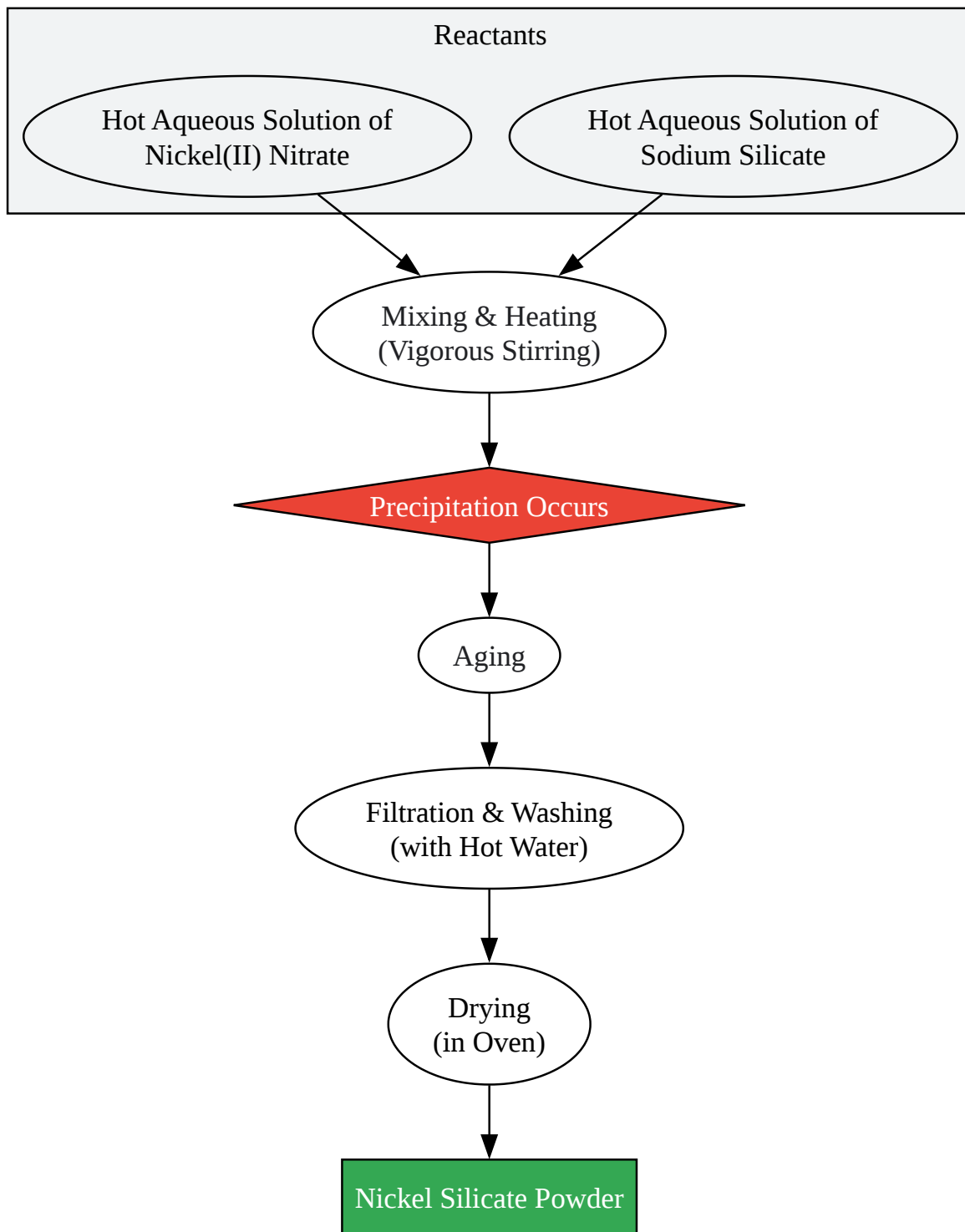
The synthesis of **nickel silicate** has evolved from simple precipitation reactions to more sophisticated methods like sol-gel and hydrothermal synthesis, which offer greater control over the final product's properties.

Historical Synthesis: Precipitation from Solution

One of the earliest and most straightforward methods for producing **nickel silicate** involves the direct precipitation from aqueous solutions of a soluble nickel salt and a soluble silicate.[19] This method is based on the low solubility of **nickel silicate** in water.

Experimental Protocol 1: Classical Precipitation Method

- Principle: A double displacement reaction between aqueous nickel(II) nitrate and sodium silicate results in the precipitation of insoluble **nickel silicate**. $\text{Ni}(\text{NO}_3)_2(\text{aq}) + \text{Na}_2\text{SiO}_3(\text{aq}) \rightarrow \text{NiSiO}_3(\text{s}) + 2\text{NaNO}_3(\text{aq})$
- Materials:
 - Nickel(II) nitrate hexahydrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
 - Sodium silicate solution (Na_2SiO_3 , also known as water glass)
 - Distilled water
- Procedure:
 - Prepare a hot aqueous solution of nickel(II) nitrate.
 - Prepare a separate hot aqueous solution of sodium silicate.
 - While stirring vigorously, add the sodium silicate solution to the nickel nitrate solution. A green precipitate of **nickel silicate** will form immediately.[\[19\]](#)
 - The mixture is typically aged, often with continued heating, to allow for more complete precipitation and particle growth.
 - The precipitate is collected by filtration.
 - The collected solid is washed thoroughly with hot distilled water to remove soluble byproducts (e.g., sodium nitrate).
 - The final product is dried in an oven to remove residual water.



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Modern Synthesis Protocols

Modern methods provide enhanced control over particle size, surface area, and porosity.

Experimental Protocol 2: Controlled Chemical Precipitation

This protocol is a refined version of the historical method, offering better control over the final product's properties through precise control of temperature, pH, and reagent addition.

- Principle: Nickel and silicate precursors are precipitated from an aqueous solution under controlled temperature and pH conditions, often with a precipitating agent like sodium carbonate.[\[20\]](#)
- Materials:
 - Nickel(II) nitrate hexahydrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
 - Sodium silicate solution (e.g., 2% SiO_2)
 - Sodium carbonate solution (e.g., 10% Na_2CO_3)
 - Distilled water
- Procedure:
 - Heat a solution of nickel(II) nitrate to a constant synthesis temperature (e.g., 90°C).[\[20\]](#)
 - Separately, add the sodium silicate and sodium carbonate solutions to the nickel solution. The order and rate of addition can be varied to influence the precursor's properties.[\[20\]](#)
 - Monitor and control the pH and temperature throughout the entire synthesis.
 - Age the resulting precipitate at the synthesis temperature for a set time (e.g., 30 minutes).[\[20\]](#)
 - Collect the precipitate via filtration.
 - Rinse the precipitate thoroughly with hot distilled water.

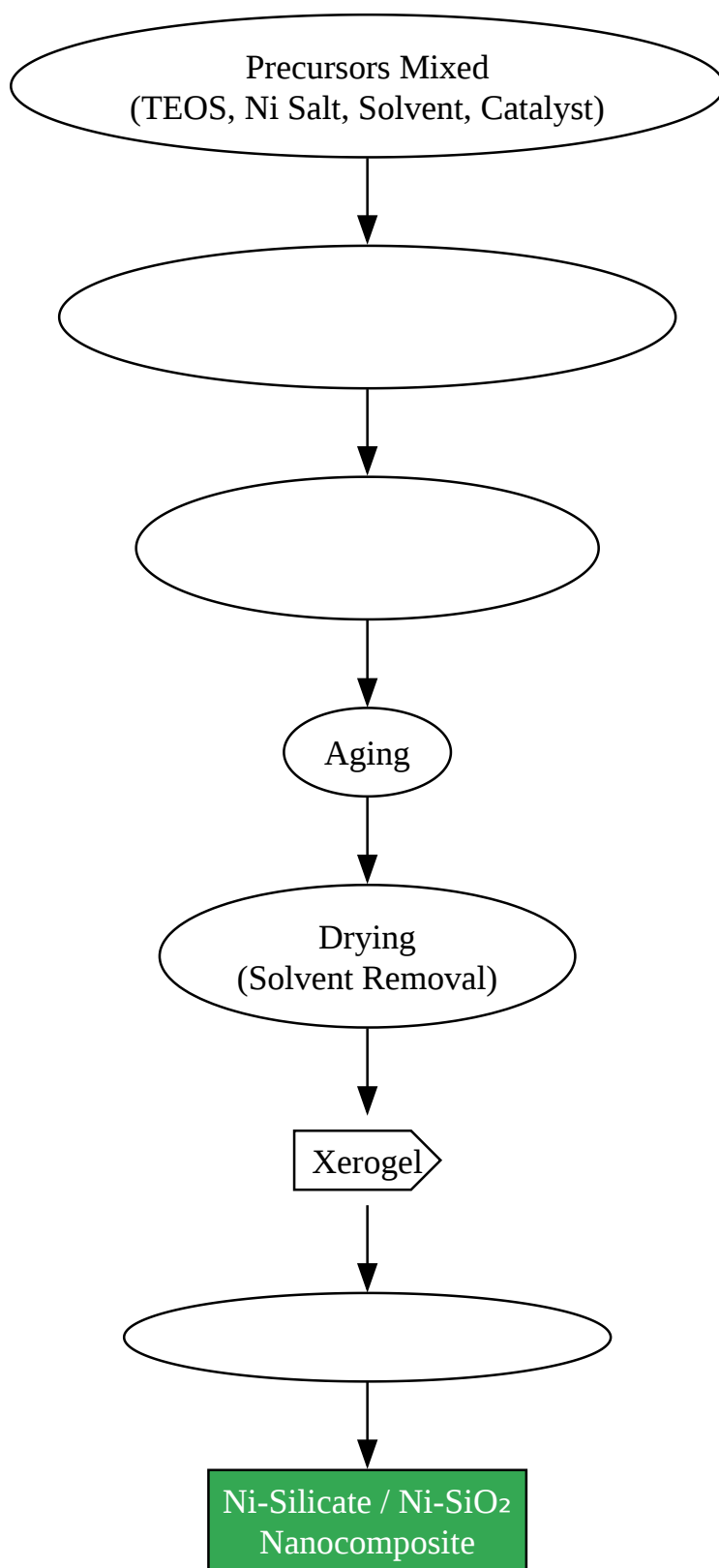
- Dry the final product in an oven at a specific temperature and duration (e.g., 110°C for 24 hours).[20]

Experimental Protocol 3: Sol-Gel Synthesis

The sol-gel method is a versatile technique for producing highly pure and homogeneous metal-silica composites, including **nickel silicate**.

- Principle: This process involves the hydrolysis and poly-condensation of a silicon alkoxide precursor (like TEOS) to form a silica gel network, within which nickel ions from a salt precursor are entrapped.[21] Subsequent thermal treatment converts the precursors to a nickel-silica composite.
- Materials:
 - Tetraethyl orthosilicate (TEOS, $\text{Si}(\text{OC}_2\text{H}_5)_4$)
 - Nickel(II) chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$) or Nickel(II) nitrate hexahydrate
 - Ethanol ($\text{C}_2\text{H}_5\text{OH}$)
 - Distilled water
 - Acid catalyst (e.g., HCl) or base catalyst (e.g., NH_4OH)
- Procedure:
 - Prepare a solution by mixing TEOS, ethanol, and water in a defined molar ratio. An acid is typically added to catalyze the hydrolysis of TEOS.
 - Separately, dissolve the nickel salt (e.g., NiCl_2) in ethanol or water.
 - Add the nickel salt solution to the TEOS solution and stir to form a homogeneous sol.
 - Allow the sol to stand undisturbed until it forms a rigid gel (gelation), which can take several hours to days.
 - Age the wet gel for a period (e.g., 24-48 hours) to strengthen the silicate network.

- Dry the gel to remove the solvent. This can be done via evaporative drying to form a xerogel or supercritical drying to form an aerogel.
- Perform a final calcination step by heating the dried gel in a furnace (e.g., at 550°C) in a controlled atmosphere (e.g., nitrogen or air) to decompose the precursors and form the final **nickel silicate** or Ni/SiO₂ nanocomposite.[\[21\]](#)



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Conclusion

The journey of **nickel silicate** from its discovery as a green ore in New Caledonia to its controlled synthesis in modern laboratories highlights its enduring importance. The initial discovery by Jules Garnier unlocked a major economic resource and spurred the growth of the nickel industry. Over time, scientific inquiry has led to the development of sophisticated synthesis techniques, such as controlled precipitation and sol-gel methods. These protocols allow researchers to produce **nickel silicate** materials with precisely controlled characteristics, paving the way for advanced applications in fields requiring high-performance catalysts, specialized ceramics, and other functional materials. This guide provides the foundational knowledge of the discovery and synthesis of this important compound for professionals in materials science and chemical development.

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